Head‑to‑Head Relapse Rate: Pamaquine (82%) vs. Primaquine (15%) Against Chesson Strain Vivax Malaria
In a controlled human challenge study, pamaquine at 60 mg base daily for 14 days combined with quinine sulfate resulted in an 82% relapse rate (28/34 men) against mosquito‑transmitted Chesson strain P. vivax. By contrast, primaquine at only 20 mg base daily achieved a 15% relapse rate under identical conditions [1].
| Evidence Dimension | Relapse rate after radical cure of vivax malaria |
|---|---|
| Target Compound Data | 82% relapse (60 mg base/day) |
| Comparator Or Baseline | Primaquine 15% relapse (20 mg base/day) |
| Quantified Difference | 5.5‑fold higher relapse rate for pamaquine |
| Conditions | Mosquito‑transmitted Chesson strain P. vivax in human volunteers; 14‑day regimen with quinine sulfate (250 mg base every 6 h); 34 men per group |
Why This Matters
A >5‑fold difference in relapse rate directly impacts procurement for radical cure of vivax malaria; primaquine's superior efficacy is unequivocally documented.
- [1] Cooper WC, Myatt AV, Coatney GR, Jeffery GM, Hernandez T. Studies in human malaria. XXXI. Comparison of primaquine, isopentaquine, SN‑3883, and pamaquine as curative agents against Chesson strain vivax malaria. Am J Trop Med Hyg. 1953;2(6):949‑957. View Source
